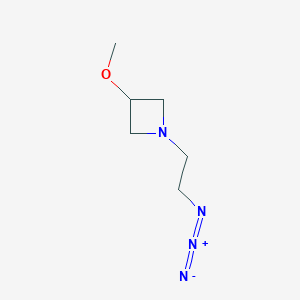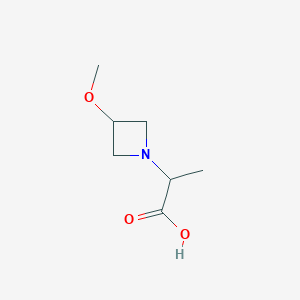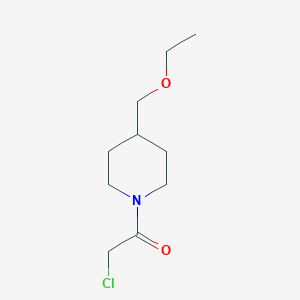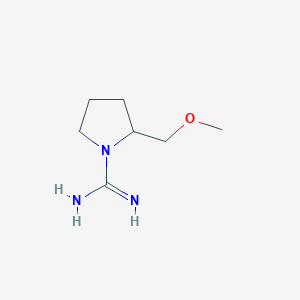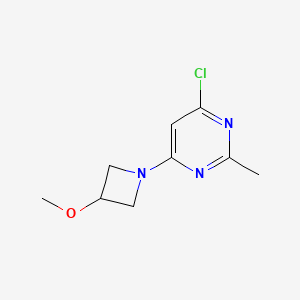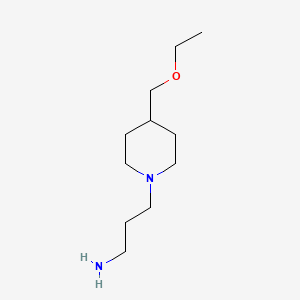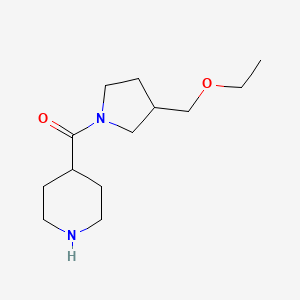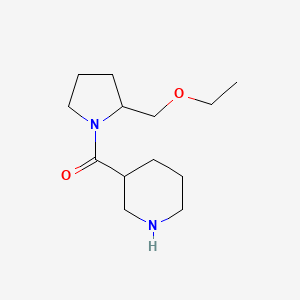
(Éthoxyméthyl)pyrrolidin-1-yl)(pipéridin-3-yl)méthanone
Vue d'ensemble
Description
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Développement de médicaments
Les caractéristiques structurales de ce composé, telles que les cycles pipéridine et pyrrolidine, se retrouvent couramment dans les molécules pharmacologiquement actives . Ces cycles contribuent à la stéréochimie et à la forme tridimensionnelle des molécules médicamenteuses, ce qui est crucial pour leur interaction avec les cibles biologiques. Le composé pourrait être un précurseur dans la synthèse de modulateurs sélectifs du récepteur des androgènes (SARM), qui sont utilisés pour traiter des affections telles que l'atrophie musculaire et l'ostéoporose .
Biochimie : Inhibition enzymatique
En biochimie, les inhibiteurs enzymatiques jouent un rôle important dans la compréhension des voies métaboliques et le développement d'agents thérapeutiques. Les groupes éthoxyméthyle et pipéridin-3-yle pourraient interagir avec les sites actifs des enzymes, ce qui pourrait conduire au développement de nouveaux inhibiteurs pouvant être utilisés pour étudier ou traiter les troubles métaboliques .
Agriculture : Agents de lutte antiparasitaire
Les composés à motifs pipéridine et pyrrolidine ont été explorés pour leur utilisation potentielle en agriculture comme agents de lutte antiparasitaire. Leur complexité structurale permet une variété d'interactions avec les systèmes biologiques, ce qui pourrait être exploité pour développer de nouveaux pesticides ou herbicides .
Sciences de l'environnement : Dégradation des polluants
Le potentiel du composé à agir comme catalyseur dans les réactions chimiques pourrait être appliqué en science de l'environnement pour la dégradation des polluants. Sa capacité à participer à des réactions multicomposants pourrait être utilisée dans des processus conçus pour décomposer les contaminants environnementaux nocifs .
Chimie industrielle : Synthèse de polymères
En chimie industrielle, le composé pourrait être utilisé comme élément constitutif pour la synthèse de polymères. Le groupe méthanone réactif en conjonction avec les cycles hétérocycliques pourrait conduire à des polymères aux propriétés uniques, utiles dans diverses applications telles que la science des matériaux .
Médecine : Agents thérapeutiques
La similitude structurale du composé avec des pharmacophores connus suggère qu'il pourrait être modifié pour créer des agents thérapeutiques. Par exemple, ses dérivés pourraient être conçus pour moduler les récepteurs ou les canaux ioniques, conduisant à des applications potentielles dans le traitement des troubles neurologiques .
Orientations Futures
Analyse Biochimique
Biochemical Properties
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone within the cell can determine its specific biochemical and cellular effects .
Propriétés
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




